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Compound of Interest

Compound Name: 3-oxopent-4-enoic acid

Cat. No.: B1238681

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 3-oxopent-4-enoic acid, including its
chemical identity, physicochemical properties, a plausible experimental protocol for its
synthesis, and a visualization of the synthetic pathway.

Chemical Identity

The nomenclature and various identifiers for 3-oxopent-4-enoic acid are crucial for accurate
database searches and unambiguous communication in scientific literature.

o |[UPAC Name: 3-oxopent-4-enoic acid[1]

e Synonyms: 3-0x0-4-pentenoic acid, 4-Pentenoic acid, 3-oxo-, 3-keto-4-pen tenoic acid[1]
e CAS Number: 152826-72-7[1]

« PubChem CID: 5312944[1]

e ChEBI ID: 137761[1]

e Molecular Formula: CsHeOs3[1]

e Canonical SMILES: C=CC(=0)CC(=0)O[1]
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e InChl Key: KSSFGJUSMXZBDD-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative data for 3-oxopent-4-enoic acid is summarized below. It is important to note that
the available data is primarily from computational predictions. Experimental data for this
compound is not readily available in the public domain.

Property Value Source

Molecular Weight 114.10 g/mol PubChem[1]
Monoisotopic Mass 114.031694049 Da PubChem[1]
XLogP3-AA (LogP) -0.2 PubChem[1]
Hydrogen Bond Donors 1 PubChem[1]
Hydrogen Bond Acceptors 3 PubChem[1]
Rotatable Bond Count 2 PubChem[1]
Exact Mass 114.031694 g/mol PubChem[1]
Topological Polar Surface Area  54.4 A2 PubChem[1]
Heavy Atom Count 8 PubChem[1]
Complexity 126 PubChem[1]

Experimental Protocol: Synthesis of 3-oxopent-4-
enoic acid

A detailed experimental protocol for the synthesis of 3-oxopent-4-enoic acid is not explicitly
described in the reviewed literature. However, a plausible and standard method for its
preparation is the hydrolysis of its corresponding ethyl ester, ethyl 3-oxopent-4-enoate. The
following protocol is based on a general procedure for the alkaline hydrolysis of 3-keto esters.

[2]

Objective: To synthesize 3-oxopent-4-enoic acid via the hydrolysis of ethyl 3-oxopent-4-
enoate.
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Materials:

Ethyl 3-oxopent-4-enoate

e Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI) or Sulfuric acid (H2SOa4) (1 M solution)

» Diethyl ether or Ethyl acetate (for extraction)

¢ Anhydrous magnesium sulfate (MgSQOa) or sodium sulfate (Na2S0Oa)

o Distilled water

o Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

» Magnetic stirrer and heating mantle

e Rotary evaporator

Procedure:

e Saponification:

o In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 3-oxopent-4-
enoate in a minimal amount of a suitable solvent (e.g., ethanol) if necessary.

o Add an equimolar amount of a 1 M aqueous solution of sodium hydroxide.

o Stir the reaction mixture at room temperature. The reaction progress can be monitored by
thin-layer chromatography (TLC). The hydrolysis of B-keto esters is typically complete
within a few hours to overnight.[2]

e Work-up and Extraction:

o Once the reaction is complete, transfer the mixture to a separatory funnel.

o Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted
starting material. Discard the organic layer.
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o Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the slow
addition of 1 M HCI or H2SOa. Ensure the solution remains cold during acidification.

o Extract the acidified aqueous layer multiple times with fresh portions of diethyl ether or
ethyl acetate.

o Combine the organic extracts.

e Drying and Solvent Removal:
o Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
o Filter to remove the drying agent.

o Remove the solvent under reduced pressure using a rotary evaporator to yield the crude
3-oxopent-4-enoic acid.

« Purification (Optional):

o If necessary, the crude product can be further purified by techniques such as column
chromatography or recrystallization.

Safety Precautions: Standard laboratory safety procedures should be followed, including the
use of personal protective equipment (safety glasses, lab coat, gloves). All manipulations
should be performed in a well-ventilated fume hood.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of 3-oxopent-4-enoic
acid from its ethyl ester.

e ——
Ethyl 3-oxopent-4-enoate | . Saponification  NMEERaT Acidification 3. Isolation
i (Hydrolysis) (e.g., HCI)
NaOCH (aq) X =

Extraction
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4. Final Product

3-oxopent-4-enoic acid
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Caption: Workflow for the synthesis of 3-oxopent-4-enoic acid.

Biological Activity and Applications

Currently, there is limited information available in peer-reviewed literature regarding the specific
biological activities or drug development applications of 3-oxopent-4-enoic acid. Further
research is required to elucidate its potential roles in biological systems or as a therapeutic
agent.

Spectral Data

Experimental spectral data (such as 'H NMR, 3C NMR, IR, and Mass Spectrometry) for 3-
oxopent-4-enoic acid are not widely available in public databases. Researchers are advised
to acquire this data upon synthesis and purification of the compound. Some commercial
suppliers may possess this data upon request.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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